2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid is a complex organic compound characterized by its unique functional groups, including a carboxylic acid and a nitro group. This compound is classified under nitrobenzoic acids and derivatives, which are known for their diverse applications in pharmaceuticals and organic synthesis.
The compound can be synthesized through various chemical reactions involving starting materials such as 3-carboxyaniline and 5-nitroisophthaloyl chloride. Its synthesis has been documented in several chemical literature sources, indicating its relevance in both academic and industrial chemistry.
2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid falls under the category of organic compounds, specifically within the class of benzoic acids and their derivatives. It is recognized for its potential biological activities and applications in medicinal chemistry.
The synthesis of 2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid typically involves an amidation reaction. The general synthetic route includes:
In industrial settings, automated reactors and continuous flow systems may be employed to enhance production efficiency. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often utilized to ensure high purity levels of the final product.
The molecular formula of 2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid is . Its structure features:
The compound's structural representation can be visualized using molecular modeling software, which aids in understanding its three-dimensional conformation. The InChI key for this compound is provided for database searches: InChI=1S/C11H10N2O5/c12-10(13)8-4-6(14)7(5-9(8)15)11(16)17/h4-5H,1-3H2,(H,12,13)(H,16,17).
2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for 2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid involves its interaction with specific biological targets:
2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid has several scientific uses:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0